molecular formula C10H4BrFN2O B11853152 3-Quinolinecarbonitrile, 6-bromo-8-fluoro-4-hydroxy- CAS No. 61337-66-4

3-Quinolinecarbonitrile, 6-bromo-8-fluoro-4-hydroxy-

Cat. No.: B11853152
CAS No.: 61337-66-4
M. Wt: 267.05 g/mol
InChI Key: CPBHOXLHERCFLB-UHFFFAOYSA-N
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Description

3-Quinolinecarbonitrile, 6-bromo-8-fluoro-4-hydroxy- is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine, fluorine, and hydroxyl groups in this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarbonitrile, 6-bromo-8-fluoro-4-hydroxy- typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate aniline derivatives with suitable reagents to form the quinoline ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarbonitrile, 6-bromo-8-fluoro-4-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinoline ketones, while nucleophilic substitution can produce various quinoline derivatives with different functional groups .

Scientific Research Applications

3-Quinolinecarbonitrile, 6-bromo-8-fluoro-4-hydroxy- has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 6-bromo-8-fluoro-4-hydroxy- involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and hydroxyl groups can enhance its binding affinity to enzymes and receptors, leading to various biological effects. For example, it may inhibit bacterial DNA gyrase, leading to antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Quinolinecarbonitrile, 6-bromo-8-fluoro-4-hydroxy- is unique due to the specific combination of bromine, fluorine, and hydroxyl groups on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrFN2O/c11-6-1-7-9(8(12)2-6)14-4-5(3-13)10(7)15/h1-2,4H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBHOXLHERCFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=CN2)C#N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640805
Record name 6-Bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61337-66-4
Record name 6-Bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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